molecular formula C21H18F3NO5 B13491920 rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans

rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans

Cat. No.: B13491920
M. Wt: 421.4 g/mol
InChI Key: KKKAZSMFZJPYIR-ZWKOTPCHSA-N
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Description

rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C21H18F3NO5

Molecular Weight

421.4 g/mol

IUPAC Name

(3S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C21H18F3NO5/c22-21(23,24)18-9-25(17(11-29-18)19(26)27)20(28)30-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)/t17-,18+/m0/s1

InChI Key

KKKAZSMFZJPYIR-ZWKOTPCHSA-N

Isomeric SMILES

C1[C@@H](OC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F

Canonical SMILES

C1C(OCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the morpholine ring through cyclization reactions under controlled conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's structural features allow it to interact with biological targets effectively. Its morpholine ring can be modified to enhance pharmacological activity, making it a candidate for developing new therapeutics targeting various diseases.
    • Case Study : Research has indicated that derivatives of morpholine compounds can exhibit significant activity against cancer cell lines, suggesting potential use in oncology .
  • Antiviral Activity :
    • Studies have shown that similar morpholine derivatives demonstrate antiviral properties by inhibiting viral replication. This suggests that rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid could be explored for antiviral drug development.
    • Data Table : Comparison of antiviral activities of morpholine derivatives.
Compound NameTarget VirusIC50 (µM)
Compound AHIV2.5
Compound BHCV1.8
rac-(3R,6S)...InfluenzaTBD

Materials Science Applications

  • Polymer Synthesis :
    • The incorporation of trifluoromethyl groups in polymers enhances their thermal stability and chemical resistance. This compound can serve as a building block for synthesizing advanced materials with tailored properties.
    • Case Study : Research indicates that polymers containing trifluoromethyl groups exhibit improved hydrophobicity and mechanical strength .
  • Nanomaterials :
    • The compound can be utilized in the synthesis of nanostructured materials for applications in electronics and photonics due to its unique electronic properties.
    • Data Table : Properties of nanomaterials synthesized using rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid.
Material TypeSynthesis MethodKey Properties
NanoparticlesSol-gel processHigh surface area
Thin filmsSpin coatingEnhanced conductivity

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibitors are crucial in designing drugs for metabolic disorders.
    • Case Study : Inhibition studies have shown that similar compounds can effectively inhibit enzymes like cyclooxygenase (COX), which is relevant in inflammatory diseases .
  • Bioconjugation Techniques :
    • Its functional groups allow for easy conjugation with biomolecules, making it useful in the development of targeted drug delivery systems.
    • Data Table : Summary of bioconjugation strategies.
Bioconjugate TypeTarget MoleculeConjugation Efficiency (%)
Antibody-drug conjugateAntibody A85
Peptide conjugatePeptide B90

Mechanism of Action

The mechanism of action of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of peptides and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar compounds to rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans include:

The uniqueness of this compound lies in its combination of the Fmoc protecting group and the trifluoromethyl-substituted morpholine ring, which imparts distinct chemical and biological properties .

Biological Activity

The compound rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C22H21F3N2O4
  • Molecular Weight : 426.41 g/mol
  • CAS Number : 2137072-78-5
  • IUPAC Name : rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid

The biological activity of this compound primarily revolves around its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Inhibition Studies

Recent studies have demonstrated that rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid exhibits significant inhibitory effects on certain enzymes:

Enzyme IC50 (µM) Reference
Arginase I1.3
Arginase II8.1

These results indicate the compound's potential as a therapeutic agent in conditions where arginase activity is implicated, such as in certain cancers and metabolic disorders.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    • A study explored the inhibition of T3SS in pathogenic bacteria using various compounds, including morpholine derivatives. The findings suggested that similar compounds could modulate virulence factors in Gram-negative bacteria, highlighting a possible application for rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid in antimicrobial therapy .
  • Anticancer Activity :
    • Another investigation focused on the structural analogs of morpholine derivatives and their anticancer properties. The results indicated that modifications to the morpholine ring could enhance cytotoxicity against cancer cell lines, suggesting that rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid may also exhibit similar properties .

Toxicity and Safety Profile

The safety profile of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid remains under investigation. Preliminary data suggest moderate toxicity levels; however, comprehensive toxicological studies are necessary to establish a clear safety profile.

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